4-(Benzenesulfinyl)aniline
Overview
Description
4-(Benzenesulfinyl)aniline, also known as Sulfanilamide, is an organic compound that has been widely used in scientific research. It is a white to slightly yellow crystalline powder that is soluble in water, alcohol, and ether. This compound was first synthesized in 1908 by Paul Gelmo, and it has been used in various fields of research since then.
Mechanism Of Action
The mechanism of action of 4-(Benzenesulfinyl)aniline involves its ability to inhibit the growth of bacteria. It achieves this by interfering with the synthesis of folic acid in the bacterial cells. Folic acid is an essential nutrient for the growth and replication of bacteria. By inhibiting its synthesis, 4-(Benzenesulfinyl)aniline effectively stops the growth of bacteria.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Benzenesulfinyl)aniline are well documented. It has been shown to have antibacterial properties and has been used in the treatment of various bacterial infections. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Benzenesulfinyl)aniline in lab experiments are its high purity and stability. It is also readily available in large quantities, making it an ideal starting material for the synthesis of other organic compounds. The limitations of using this compound are its potential toxicity and its limited solubility in certain solvents.
Future Directions
There are many future directions for research involving 4-(Benzenesulfinyl)aniline. One potential area of research is the synthesis of new organic compounds using this compound as a starting material. Another area of research is the development of new drugs that utilize the antibacterial and anti-inflammatory properties of this compound. Additionally, further research could be done on the potential toxicity of this compound and its effects on human health.
Conclusion:
In conclusion, 4-(Benzenesulfinyl)aniline is a versatile and important compound in scientific research. Its synthesis method is well established, and it has been used in various fields of research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are many potential future directions for research involving this compound, making it an important area of focus for scientists and researchers.
Scientific Research Applications
4-(Benzenesulfinyl)aniline has been used in various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in chemical analysis, such as in the determination of nitrite in water samples. Additionally, it has been used in the pharmaceutical industry for the synthesis of drugs.
properties
IUPAC Name |
4-(benzenesulfinyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRWNBJRFZQISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614431 | |
Record name | 4-(Benzenesulfinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfinyl)aniline | |
CAS RN |
21229-95-8 | |
Record name | 4-(Benzenesulfinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.